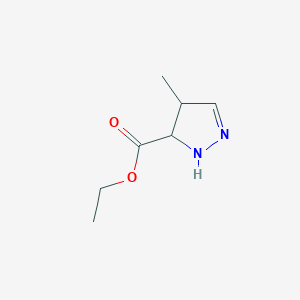![molecular formula C11H12N4O B12853982 N-Cyclopropyl-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B12853982.png)
N-Cyclopropyl-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cyclopropyl-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide is a synthetic organic compound with the molecular formula C11H12N4O
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide typically involves the following steps:
Formation of the Benzo[d][1,2,3]triazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl halides.
Methylation: The methyl group is typically introduced through alkylation reactions using methyl iodide or dimethyl sulfate.
Carboxamide Formation: The carboxamide group is introduced by reacting the intermediate with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
Oxidation: N-Cyclopropyl-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl and cyclopropyl positions, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
科学研究应用
N-Cyclopropyl-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Biology: Employed in the design of molecular probes for studying biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of N-Cyclopropyl-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with receptors, modulating signal transduction pathways and affecting cellular responses.
相似化合物的比较
Similar Compounds
- N-Cyclopropyl-1-methyl-1H-benzo[d][1,2,3]triazole-4-carboxamide
- N-Cyclopropyl-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxamide
Uniqueness
N-Cyclopropyl-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the carboxamide group at the 5-position of the triazole ring can result in different binding affinities and selectivities compared to other positional isomers.
属性
分子式 |
C11H12N4O |
|---|---|
分子量 |
216.24 g/mol |
IUPAC 名称 |
N-cyclopropyl-1-methylbenzotriazole-5-carboxamide |
InChI |
InChI=1S/C11H12N4O/c1-15-10-5-2-7(6-9(10)13-14-15)11(16)12-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,12,16) |
InChI 键 |
YPLDOSLVCYUKGH-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C(C=C2)C(=O)NC3CC3)N=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


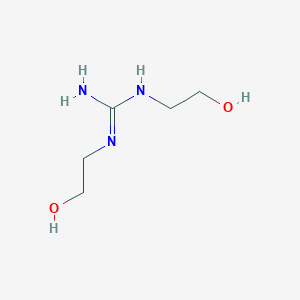
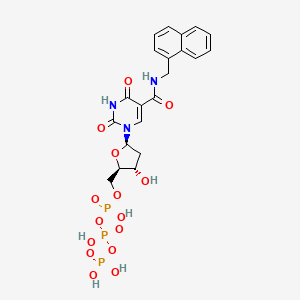
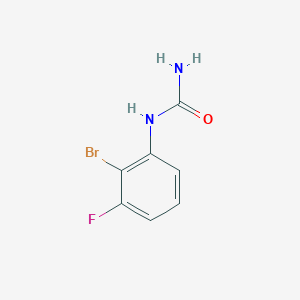
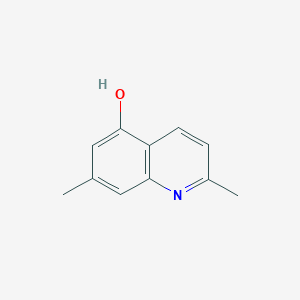
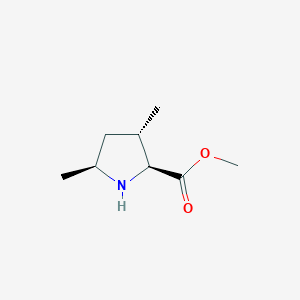
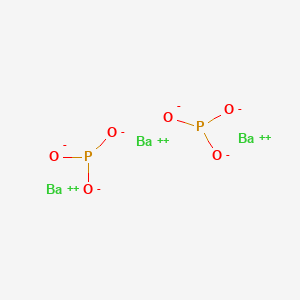
![3-[(2-Phenylquinolin-4-yl)carbonyl]piperidin-2-one](/img/structure/B12853919.png)
![2-(Difluoromethyl)-7-nitrobenzo[d]oxazole](/img/structure/B12853923.png)
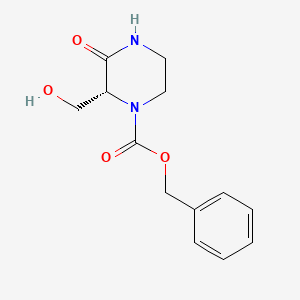
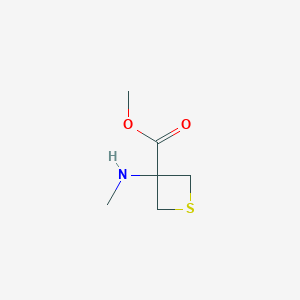
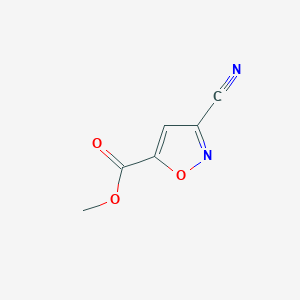
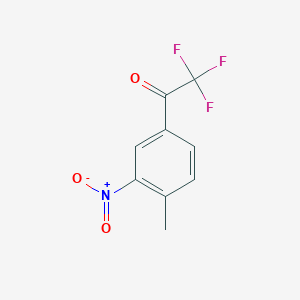
![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12853959.png)
